molecular formula C4H7NO5 B071994 (3R)-3-hydroxy-L-aspartic acid CAS No. 1186-90-9

(3R)-3-hydroxy-L-aspartic acid

Cat. No. B071994
CAS RN: 1186-90-9
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-NHYDCYSISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-hydroxy-L-aspartic acid, also known as L-erythro-3-hydroxyaspartic acid, is a naturally occurring amino acid that plays a crucial role in the biosynthesis of various neurotransmitters and other important biological molecules. It is a non-proteinogenic amino acid and is not found in proteins. The chemical formula for (3R)-3-hydroxy-L-aspartic acid is C4H7NO5.

Scientific Research Applications

  • Enantioselective Synthesis and Derivatives Production : This acid is used in the enantioselective synthesis of β-amino acids and their α-hydroxy derivatives. These compounds have applications in the synthesis of various pharmaceuticals, including the N-terminal components of bestatin and microginin, which are used in cancer therapy and as enzyme inhibitors (Jefford, McNulty, Lu, & Wang, 1996).

  • Biochemical Research and Enzyme Inhibition : The compound plays a role in biochemical research, particularly in studying enzyme inhibition processes. It's a component in the study of aminopeptidases, which are enzymes involved in protein digestion and other biological processes (Rich, Moon, & Harbeson, 1984).

  • Posttranslational Modifications in Proteins : (3R)-3-hydroxy-L-aspartic acid is involved in the posttranslational modification of proteins. This is evident in the hydroxylation of aspartic acid in domains homologous to the epidermal growth factor precursor, a process crucial for the function of certain plasma proteins (Stenflo et al., 1989).

  • Hydrogel Synthesis for Biomedical Applications : It is used in the synthesis of novel hydrogels based on starch and L-aspartic acid, which exhibit temperature-responsive swelling behavior, pH sensitivity, and superabsorbency properties. These hydrogels have potential applications in delivery systems (Vakili & Rahneshin, 2013).

  • Synthesis of Bioactive Compounds : The compound is used in the synthesis of various bioactive compounds like fullerene aspartic acid and fullerene glutamic acid, which have potential applications in the biomedical field (Zhongjie, 2008).

  • Biocatalytic Synthesis of Food Additives : It has been used in the enantioselective biocatalytic synthesis of N-substituted aspartic acids, which are precursors to artificial dipeptide sweeteners like neotame and advantame, widely used in the food industry (Zhang et al., 2019).

  • Forensic Science Applications : It finds applications in forensic science, particularly in age estimation of bloodstains based on aspartic acid racemization rate, a novel method for forensic investigations (Arany & Ohtani, 2011).

  • Metabolic Engineering : This compound is involved in the metabolic engineering of Escherichia coli for the production of 3-aminopropionic acid, an important platform chemical for manufacturing acrylamide and acrylonitrile (Song, Lee, Ko, & Lee, 2015).

properties

CAS RN

1186-90-9

Product Name

(3R)-3-hydroxy-L-aspartic acid

Molecular Formula

C4H7NO5

Molecular Weight

149.1 g/mol

IUPAC Name

(2S,3R)-2-amino-3-hydroxybutanedioic acid

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1

InChI Key

YYLQUHNPNCGKJQ-NHYDCYSISA-N

Isomeric SMILES

[C@H]([C@H](C(=O)O)O)(C(=O)O)N

SMILES

C(C(C(=O)O)O)(C(=O)O)N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N

Other CAS RN

7298-98-8
6532-76-9

synonyms

3-hydroxyaspartic acid
3-hydroxyaspartic acid, (erythro)-isomer
3-hydroxyaspartic acid, (erythro-D)-isomer
3-hydroxyaspartic acid, (erythro-DL)-isomer
3-hydroxyaspartic acid, (erythro-L)-isomer
3-hydroxyaspartic acid, (threo-DL)-isomer
3-hydroxyaspartic acid, (threo-L)-isomer
beta-hydroxyaspartic acid
DL-threo-3-hydroxyaspartic acid
erythro-beta-hydroxyaspartic acid
L-erythro-3-hydroxyaspartate
L-threo-beta-hydroxyaspartic acid
threo-beta-aspartate
threo-hydroxyaspartic acid
threo-THA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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